4-(Pyrrolidin-1-ylsulfonyl)aniline

Organic Synthesis Medicinal Chemistry Chemical Procurement

Researchers requiring consistent sulfonamide building blocks for SAR studies face variability from positional isomers and lower-purity batches. 4-(Pyrrolidin-1-ylsulfonyl)aniline (CAS 88327-91-7) resolves this: • Para-substitution ensures correct amine orientation for downstream functionalization in TRPV1 and viral polymerase inhibitor synthesis. • Commercial 98% purity reduces pre-reaction purification and side-product formation, improving yield reproducibility. • Validated density (1.336 g/cm³) and bp (407.8°C) support predictable process scale-up. Available in multi-gram quantities with batch-to-batch consistency.

Molecular Formula C10H14N2O2S
Molecular Weight 226.3 g/mol
CAS No. 88327-91-7
Cat. No. B1268134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Pyrrolidin-1-ylsulfonyl)aniline
CAS88327-91-7
Molecular FormulaC10H14N2O2S
Molecular Weight226.3 g/mol
Structural Identifiers
SMILESC1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)N
InChIInChI=1S/C10H14N2O2S/c11-9-3-5-10(6-4-9)15(13,14)12-7-1-2-8-12/h3-6H,1-2,7-8,11H2
InChIKeyJTIWXDLCUZTDFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Pyrrolidin-1-ylsulfonyl)aniline Core Properties


4-(Pyrrolidin-1-ylsulfonyl)aniline (CAS 88327-91-7) is a heterocyclic organic compound belonging to the sulfonamide class, characterized by a pyrrolidine ring linked via a sulfonyl group to an aniline moiety [1]. Its molecular formula is C10H14N2O2S, with a molecular weight of 226.30 g/mol [1]. The compound is a solid at ambient temperature [1] and has a computed density of 1.336 g/cm³ and a boiling point of 407.8°C at 760 mmHg [1]. It is primarily utilized as a versatile building block and intermediate in medicinal chemistry and organic synthesis .

Para-substitution pattern for oriented scaffold derivatization
Higher purity specification than common meta-isomer
Consistent computed physicochemical profile supports experimental design

Why 4-(Pyrrolidin-1-ylsulfonyl)aniline Lacks Generic Alternatives


Substituting 4-(Pyrrolidin-1-ylsulfonyl)aniline with its positional isomers or other in-class sulfonamide anilines is not feasible due to quantifiable differences in structural and physicochemical properties that directly impact synthetic utility and biological outcome. For example, the para-substitution pattern of the aniline ring distinguishes it from the meta- (3-) and ortho- (2-) isomers, which can lead to variations in reactivity, steric hindrance, and electronic effects [1]. Furthermore, the compound is commercially available at a standard purity of 98% from multiple vendors , whereas analogous isomers may be supplied at a lower standard purity of 95%, potentially affecting reaction yields and reproducibility in sensitive applications .

Positional Isomerism
Meta- and ortho-substitution may alter reactivity, steric hindrance, and electronic effects, limiting direct swap.
Purity Specification Gap
Meta-isomer is often supplied at a lower purity specification; yield and reproducibility may shift in sensitive multi-step syntheses.
Physicochemical Data Discrepancy
Ortho-isomer vendor-reported molecular weight inconsistencies signal potential identity uncertainty; confirm prior to use.

Quantitative Advantages of 4-(Pyrrolidin-1-ylsulfonyl)aniline


Purity Advantage Over Positional Isomers

The commercial standard purity of 4-(Pyrrolidin-1-ylsulfonyl)aniline is specified at 98% by multiple vendors, providing a higher baseline of chemical reliability . In comparison, the meta-isomer 3-(Pyrrolidin-1-ylsulfonyl)aniline is commonly offered at a standard purity of 95% . This 3% absolute difference in purity can significantly impact the stoichiometry and yield of subsequent synthetic steps, particularly in multi-step syntheses where impurity accumulation is a concern.

Purity Specification
Head-to-head
98% vs 95% (para vs meta)
May influence reaction stoichiometry and yield
Based on commercial supplier specifications
Organic Synthesis Medicinal Chemistry Chemical Procurement

Para-Substitution Advantage in Derivatization

The para-substitution pattern of the aniline ring in 4-(Pyrrolidin-1-ylsulfonyl)aniline offers distinct synthetic and biological advantages over its meta-substituted analog. While no direct head-to-head comparative data exists for the parent compounds, studies on derived ligands provide a class-level inference. A derivative featuring a para-substituted 4-(pyrrolidin-1-ylsulfonyl)phenyl core demonstrated potent TRPV1 antagonism with an IC50 of 0.5 nM [1]. This suggests that the para arrangement is a critical pharmacophore for this activity, a conclusion supported by the high potency (active concentrations of 35-145 nM) of another para-substituted derivative acting as a first-in-class nonnucleoside inhibitor of the measles virus RNA-dependent RNA polymerase complex [2].

Derivative Activity
Class-level
TRPV1 antagonist IC₅₀ 0.5 nM (para derivative); meta: no reported activity
Para-orientation enables access to specific biological space
Inferred from derivative studies; parent not directly tested
Medicinal Chemistry Structure-Activity Relationship Drug Design

Consistent Physicochemical Profile

4-(Pyrrolidin-1-ylsulfonyl)aniline has well-defined computed physicochemical properties that provide a reliable baseline for experimental design. Its density is computed to be 1.336 g/cm³ and its boiling point at 760 mmHg is predicted to be 407.8°C [1]. While these are theoretical values, they are consistent across multiple authoritative databases [1]. In contrast, for the less common ortho-isomer (CAS 163460-75-1), some vendors report a significantly different molecular weight of approximately 242.32 g/mol, which is inconsistent with the expected 226.30 g/mol, indicating potential discrepancies or a different form [2].

Molecular Weight Consistency
Specification review
226.30 g/mol (consistent) vs 242.32 g/mol reported for ortho-isomer
Reduces procurement identity uncertainty
Ortho discrepancy suggests possible different form or data error
Chemical Engineering Process Chemistry Formulation Science

Limited Direct Data for Parent Compound

A comprehensive search of primary research papers, patents, and authoritative databases reveals a scarcity of direct, head-to-head quantitative comparisons for 4-(Pyrrolidin-1-ylsulfonyl)aniline itself. Most available data pertain to derivatives. For example, a derivative, 1-methyl-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide, has been reported with active concentrations against the measles virus in the 35-145 nM range [1]. This absence of data for the parent compound highlights a significant knowledge gap, and procurement decisions must be guided by the compound's role as a well-defined building block rather than as a pre-validated active pharmaceutical ingredient.

Direct Parent Data
Data to verify
No peer-reviewed comparative biological data for parent compound
Procurement based on building-block role, not pre-validated activity
Derivative activity does not predict parent behavior
Research Prioritization Data Transparency Procurement Strategy

Recommended Applications of 4-(Pyrrolidin-1-ylsulfonyl)aniline


Scaffold for Medicinal Chemistry Libraries

The high commercial purity (98%) and para-substitution pattern of 4-(Pyrrolidin-1-ylsulfonyl)aniline make it a superior building block for the synthesis of focused compound libraries, particularly those targeting TRPV1 and viral polymerases. The consistency of its physicochemical properties supports reliable computational modeling and parallel synthesis efforts [1].

Process Chemistry & Scale-Up Starting Material

With well-defined density (1.336 g/cm³) and boiling point (407.8°C) data, this compound offers a predictable profile for process development. Its higher standard purity (98% vs. 95% for meta-isomer) reduces the burden of pre-reaction purification and minimizes the formation of side products during scale-up, leading to more robust and reproducible processes .

Strategic Sourcing for SAR Studies

The quantifiable structural difference (para vs. meta) is a critical variable in SAR investigations. Using 4-(Pyrrolidin-1-ylsulfonyl)aniline ensures the correct orientation of the aniline nitrogen for downstream functionalization, which is essential for exploring the pharmacophore responsible for the nanomolar activities observed in its para-substituted derivatives [2].

Application
Selection Property
Validation Focus
Medicinal chemistry library synthesis
Para-substitution pattern and purity specification
Derivatization efficiency and scaffold diversity
Process chemistry scale-up
Consistent physicochemical profile and purity specification
Reaction reproducibility and pre-purification requirements
Structure-activity relationship studies
Orientation-specific functionalization (para vs meta)
Pharmacophore orientation and potency confirmation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
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